Methyl 2-(4-cyclopropyl-2-oxo-1,2-dihydropyridin-1-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(4-cyclopropyl-2-oxo-1,2-dihydropyridin-1-yl)acetate is an organic compound that belongs to the class of pyridines It is characterized by the presence of a cyclopropyl group attached to the pyridine ring, which is further substituted with a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-cyclopropyl-2-oxo-1,2-dihydropyridin-1-yl)acetate typically involves the reaction of cyclopropylamine with ethyl acetoacetate under acidic conditions to form the intermediate cyclopropylpyridine. This intermediate is then esterified using methanol and a suitable catalyst, such as sulfuric acid, to yield the final product. The reaction conditions generally involve refluxing the reaction mixture for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the process. Additionally, purification techniques like distillation and recrystallization are used to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-cyclopropyl-2-oxo-1,2-dihydropyridin-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles like amines or thiols replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(4-cyclopropyl-2-oxo-1,2-dihydropyridin-1-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery for the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-(4-cyclopropyl-2-oxo-1,2-dihydropyridin-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(1-cyclopropyl-4-hydroxy-2-oxo-1,2-dihydropyridin-3-yl)acetate
- Methyl 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate
- Methyl 2-(4-hydroxy-1-(naphthalen-1-yl)methyl)-2-oxo-1,2-dihydropyridin-3-yl)acetate
Uniqueness
Methyl 2-(4-cyclopropyl-2-oxo-1,2-dihydropyridin-1-yl)acetate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for various research applications.
Biological Activity
Methyl 2-(4-cyclopropyl-2-oxo-1,2-dihydropyridin-1-yl)acetate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C11H13NO3 and a molecular weight of approximately 207.23 g/mol. The compound features a unique cyclopropyl group and a dihydropyridine moiety, which contribute to its biological activity. Its structure is depicted as follows:
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₃NO₃ |
Molecular Weight | 207.23 g/mol |
CAS Number | 2059987-90-3 |
Biological Activities
Research indicates that this compound exhibits various biological activities, particularly:
1. Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. Studies suggest that it may inhibit the growth of certain bacterial strains, making it a candidate for further exploration in antibiotic development.
2. Anti-inflammatory Effects
this compound has been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.
3. Mechanism of Action
The mechanism of action is believed to involve interactions with specific enzymes or receptors. Research is ongoing to elucidate these interactions and identify the biochemical pathways affected by the compound .
Case Studies and Research Findings
Several studies have highlighted the biological activities of this compound:
Case Study 1: Antimicrobial Activity
In a study assessing the antimicrobial efficacy of various compounds, this compound demonstrated significant inhibition against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were recorded at concentrations lower than those of traditional antibiotics .
Case Study 2: Inhibition of Inflammatory Cytokines
Another study evaluated the anti-inflammatory effects of the compound on human cell lines exposed to pro-inflammatory stimuli. Results indicated a marked reduction in cytokine production, suggesting that this compound could be effective in managing inflammatory diseases .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial:
Compound Name | Structural Feature | Unique Biological Activity |
---|---|---|
Methyl 2-(4-methylpyridin-2(1H)-one) | Contains a methyl group | Different antimicrobial profile |
Methyl 3-(4-cyclopropylpyridin-3(2H)-one) | Different carbonyl position | Varies in reactivity |
Ethyl 4-(cyclopropyl)-3(2H)-pyridinone | Ethyl instead of methyl | Potentially different solubility |
These comparisons underscore the distinctive characteristics of this compound and its specific biological activities.
Properties
Molecular Formula |
C11H13NO3 |
---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
methyl 2-(4-cyclopropyl-2-oxopyridin-1-yl)acetate |
InChI |
InChI=1S/C11H13NO3/c1-15-11(14)7-12-5-4-9(6-10(12)13)8-2-3-8/h4-6,8H,2-3,7H2,1H3 |
InChI Key |
LOEXOYVSAOKOAY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1C=CC(=CC1=O)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.